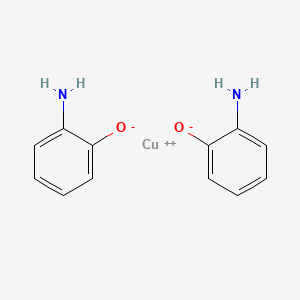
Bis(2-aminophenolato-N,O)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminophenolato-N,O)copper is a coordination compound with the molecular formula C12H10CuN2O2. It is known for its unique structure where copper is coordinated with two 2-aminophenol ligands through nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminophenolato-N,O)copper typically involves the reaction of copper(II) salts with 2-aminophenol in an appropriate solvent. One common method is to dissolve copper(II) acetate in methanol and then add 2-aminophenol to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-aminophenolato-N,O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxazinone derivatives.
Substitution: It can participate in substitution reactions where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as aryl halides and bases like cesium carbonate are used in substitution reactions.
Major Products
Applications De Recherche Scientifique
Bis(2-aminophenolato-N,O)copper has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis(2-aminophenolato-N,O)copper involves its ability to coordinate with substrates and facilitate redox reactions. In oxidation reactions, the copper center undergoes a redox cycle, alternating between Cu(II) and Cu(I) states. This redox activity is crucial for its catalytic functions, such as the oxidation of 2-aminophenol to 2-amino-phenoxazine-3-one . The compound’s ability to generate reactive oxygen species also plays a significant role in its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-nitrosophenolato-N,O)copper: This compound is similar in structure but contains nitroso groups instead of amino groups.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Known for its use in metal-organic chemical vapor deposition, this compound has different ligands but similar coordination chemistry.
Uniqueness
Bis(2-aminophenolato-N,O)copper is unique due to its specific ligand coordination, which imparts distinct redox properties and catalytic activities. Its ability to mimic enzyme functions and generate reactive oxygen species sets it apart from other copper complexes .
Propriétés
Numéro CAS |
18347-30-3 |
|---|---|
Formule moléculaire |
C12H12CuN2O2 |
Poids moléculaire |
279.78 g/mol |
Nom IUPAC |
copper;2-aminophenolate |
InChI |
InChI=1S/2C6H7NO.Cu/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
Clé InChI |
SIOWQMIBLXXVQP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)N)[O-].C1=CC=C(C(=C1)N)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















